1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSARXWHGQKDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the indole moiety via a coupling reaction.
- Final functionalization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of scalable reaction conditions.
- Implementation of efficient purification techniques such as chromatography or crystallization.
- Ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The indole moiety is known to be present in many bioactive compounds, suggesting possible applications in drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with indole structures have been found to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, the compound may find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
Several ethane-1,2-dione derivatives bearing indole and aryl substituents have been synthesized and characterized. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like fluorine (3e) and chlorine (3f) exhibit higher synthetic yields (78–83%) compared to biphenyl-substituted analogs (3d: 57%). This suggests EWGs stabilize intermediates during synthesis .
- Steric Effects : The bulkier biphenyl group in 3d reduces yield, likely due to steric hindrance during cyclization.
Spirocyclic Analogs
The target compound shares structural homology with other spirocyclic derivatives:
Key Observations :
- Spirocyclic Core: The 6,8-dioxa-2-azaspiro[3.5]nonan system is conserved across analogs, but substituents on the ethanone/dione moiety dictate reactivity.
- Indole vs. Aryl Groups : The indole moiety in the target compound introduces hydrogen-bonding capability, unlike the simpler m-tolyl group in the analog from .
Role in NMDA Receptor Modulation
Indole-containing diketones, such as the target compound, are structurally related to GluN2B-selective NMDA receptor antagonists. For instance, 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-diones exhibit competitive binding to the ifenprodil site (Ki values in nM range) .
Biological Activity
The compound 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activity. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the spirocyclic core and the introduction of the indole moiety. Common reagents used in the synthesis include organic solvents and catalysts to ensure high selectivity and yield.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent. The following sections detail specific findings related to its biological effects.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various bacterial strains. For instance, derivatives of spirocyclic compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Pseudomonas aeruginosa | 1250 µg/mL |
| Compound C | Enterococcus faecalis | 625 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans. Studies have shown that several derivatives exhibit significant inhibition against this yeast, with some compounds achieving MIC values below 1000 µg/mL .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Candida albicans | 500 µg/mL |
| Compound E | Candida glabrata | 750 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. This may include binding to enzymes or receptors that are crucial for bacterial growth and survival. Further research is required to elucidate these pathways in detail.
Case Studies
Several studies have focused on the biological activity of spirocyclic compounds similar to 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione . For example:
- Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that derivatives with spirocyclic structures exhibited strong antibacterial activity against resistant strains of bacteria .
- Antifungal Efficacy : Research highlighted the antifungal properties of related compounds against various fungi, emphasizing their potential as therapeutic agents in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
